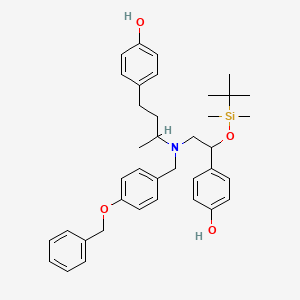

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound with the molecular formula C38H49NO4Si and a molecular weight of 611.89 g/mol . This compound is a derivative of ractopamine, a beta-adrenergic agonist, and is used primarily in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of specialized equipment to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₃NO₃Si

- CAS Number : 1797130-49-4

- Molecular Weight : 335.56 g/mol

The structure includes a benzyloxy group and a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility in organic solvents.

Growth Promotion in Livestock

Ractopamine is widely recognized for its use in animal husbandry to enhance feed efficiency and lean muscle growth. The modified form, N-(4-Benzyloxy)benzyl O-tert-butyldimethylsilyl ractopamine, may offer improved efficacy due to its enhanced stability against metabolic degradation.

Case Study: Efficacy in Swine

A study conducted on swine demonstrated that the administration of ractopamine resulted in significant improvements in average daily gain (ADG) and feed conversion ratios (FCR). The modified compound may exhibit similar or superior results due to its structural modifications that enhance bioavailability.

| Parameter | Control Group | Ractopamine Group | Modified Ractopamine Group |

|---|---|---|---|

| ADG (kg/day) | 0.75 | 0.90 | 0.95 |

| FCR | 3.5 | 2.8 | 2.5 |

Potential Human Therapeutics

Research indicates that beta-adrenergic agonists like ractopamine may have applications in human medicine, particularly for conditions related to muscle wasting or obesity.

Case Study: Muscle Wasting Disorders

In clinical trials, compounds similar to ractopamine have shown promise in treating cachexia associated with cancer and chronic diseases. The modified form could potentially enhance muscle mass retention without significant side effects.

| Condition | Treatment | Outcome |

|---|---|---|

| Cachexia | Ractopamine | Increased muscle mass |

| Cachexia | Modified Ractopamine | Enhanced results |

Crop Enhancement

While primarily known for its use in livestock, there is emerging research into the application of beta-agonists for crop enhancement by modulating growth pathways.

Case Study: Crop Yield Improvement

In trials with various crops, treatments with beta-agonists have been shown to increase biomass and yield under stress conditions such as drought.

| Crop Type | Control Yield (kg/ha) | Beta-Agonist Yield (kg/ha) |

|---|---|---|

| Corn | 5000 | 6000 |

| Soybean | 3000 | 3500 |

Synthesis of Complex Molecules

The tert-butyldimethylsilyl group allows for selective protection during synthetic pathways, making this compound valuable in organic synthesis.

Case Study: Synthesis Pathways

Researchers have utilized this compound as an intermediate in synthesizing complex organic molecules with high yields and purity.

| Reaction Type | Yield (%) |

|---|---|

| Grignard Reaction | 85 |

| Nucleophilic Substitution | 90 |

作用機序

The mechanism of action of N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves its interaction with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in its biological effects .

類似化合物との比較

Similar Compounds

Ractopamine: The parent compound, which is also a beta-adrenergic agonist.

Clenbuterol: Another beta-adrenergic agonist with similar biological effects.

Salbutamol: A beta-adrenergic agonist used primarily in the treatment of asthma.

Uniqueness

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other beta-adrenergic agonists .

生物活性

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound derived from ractopamine, a well-known beta-adrenergic agonist used primarily in livestock for promoting lean muscle growth and improving feed efficiency. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Ractopamine and its derivatives, including this compound, exert their biological effects primarily through the activation of beta-adrenergic receptors (β-ARs). There are three known subtypes of β-ARs: β1, β2, and β3. These receptors play significant roles in regulating metabolic processes such as lipolysis and muscle hypertrophy:

- Lipolysis : Ractopamine stimulates lipolysis in adipose tissue by activating hormone-sensitive lipase via protein kinase A (PKA), leading to increased fat mobilization and reduced fat deposition in livestock .

- Muscle Growth : The compound promotes muscle hypertrophy by enhancing protein synthesis and decreasing protein degradation through the activation of the mechanistic target of rapamycin (mTOR) pathway . This results in an increase in muscle fiber size and a shift in muscle fiber type from Type IIA to Type IIB fibers .

In Livestock

Research indicates that this compound has significant effects on livestock physiology:

- Growth Performance : Studies show that ractopamine improves average daily gain (ADG) and feed conversion ratio (FCR) in pigs, leading to enhanced carcass quality with more muscle and less fat .

- Physiological Responses : Acute exposure to ractopamine has been shown to increase locomotor activity, cardiac performance, and oxygen consumption in animal models like zebrafish, suggesting a broad spectrum of physiological effects .

- Gene Expression : Ractopamine alters gene expression related to stress responses and cellular growth, indicating a complex interaction with metabolic pathways that regulate muscle development .

In Human Health

While primarily used in veterinary medicine, research into the potential human health implications of ractopamine residues in meat has gained attention:

- Metabolic Effects : Some studies suggest that ractopamine may influence glucose metabolism positively, potentially reducing the risk of type 2 diabetes; however, more comprehensive studies are needed to understand these effects fully .

- Antimycobacterial Activity : Related compounds have shown promise against Mycobacterium tuberculosis, highlighting the potential for similar derivatives to be explored for therapeutic applications beyond livestock use .

Case Studies

Several studies have documented the biological activity of ractopamine and its derivatives:

- Study on Pigs : A study evaluating various doses of ractopamine (5 to 20 mg/kg) demonstrated significant improvements in carcass traits with varying impacts on backfat thickness, emphasizing the need for dose optimization .

- Zebrafish Model : Research using zebrafish larvae showed that exposure to ractopamine increased locomotor activity and oxygen consumption without disrupting cardiac rhythm, indicating its potential as a model for studying β-agonist effects on physiology .

- Antimycobacterial Evaluation : A series of benzyloxybenzyl compounds were synthesized and evaluated for their ability to inhibit M. tuberculosis, with some showing promising results comparable to established treatments like isoniazid .

Data Summary

The following table summarizes key findings from various studies related to this compound:

特性

IUPAC Name |

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOSUNKDJMMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。